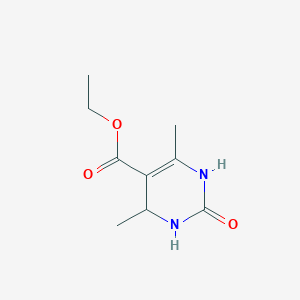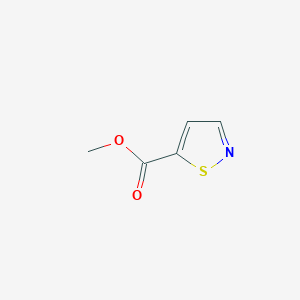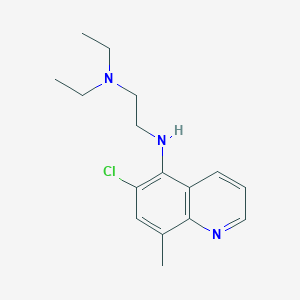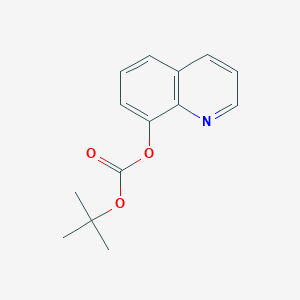
tert-Butyl 8-quinolyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 8-quinolyl carbonate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of quinoline, a heterocyclic organic compound that has been widely studied for its pharmacological properties. Tert-Butyl 8-quinolyl carbonate is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of tert-Butyl 8-quinolyl carbonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, tert-Butyl 8-quinolyl carbonate may prevent the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Tert-Butyl 8-quinolyl carbonate has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to increase the production of reactive oxygen species, which may contribute to its antioxidant properties. Tert-Butyl 8-quinolyl carbonate has also been found to inhibit the expression of certain genes that are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 8-quinolyl carbonate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which makes it useful for testing against a variety of bacteria. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a promising candidate for further anticancer research. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on tert-Butyl 8-quinolyl carbonate. One direction is to further investigate its potential as an antimicrobial agent. Another direction is to explore its potential as an anticancer agent, particularly in vivo. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research is needed to explore its potential as an antioxidant and to investigate its effects on oxidative stress-related diseases.
Méthodes De Synthèse
Tert-Butyl 8-quinolyl carbonate is synthesized through a reaction between 8-hydroxyquinoline and tert-butyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain a pure form of tert-Butyl 8-quinolyl carbonate.
Applications De Recherche Scientifique
Tert-Butyl 8-quinolyl carbonate has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anticancer, and antioxidant properties. In one study, tert-Butyl 8-quinolyl carbonate was found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In another study, it was found to inhibit the growth of cancer cells in vitro. Additionally, tert-Butyl 8-quinolyl carbonate has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
18595-55-6 |
|---|---|
Nom du produit |
tert-Butyl 8-quinolyl carbonate |
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
tert-butyl quinolin-8-yl carbonate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(16)17-11-8-4-6-10-7-5-9-15-12(10)11/h4-9H,1-3H3 |
Clé InChI |
PAAWXPHOQOQYNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=C1N=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)OC1=CC=CC2=C1N=CC=C2 |
Autres numéros CAS |
18595-55-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



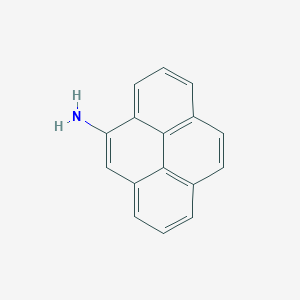
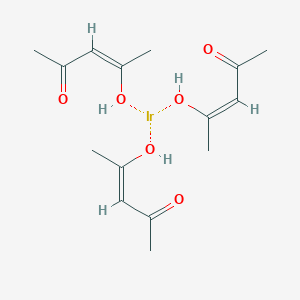
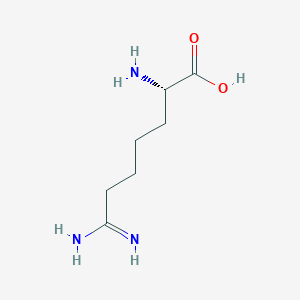
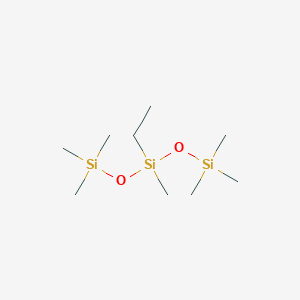
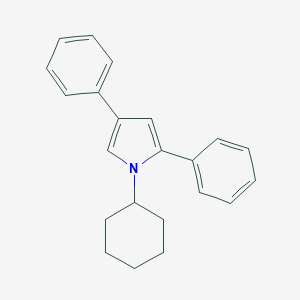
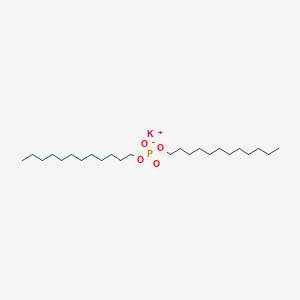
![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
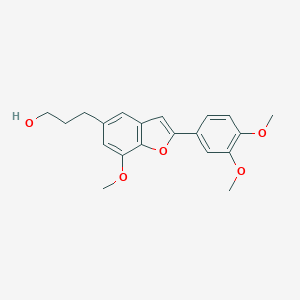

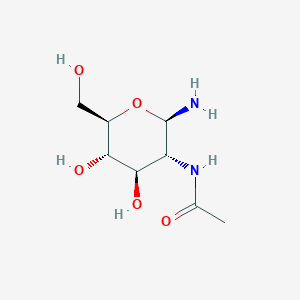
![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)
